molecular formula C28H22NOP B14326675 2-(4-Methoxyphenyl)-1,4,5-triphenyl-1H-1,3-azaphosphole CAS No. 110256-32-1

2-(4-Methoxyphenyl)-1,4,5-triphenyl-1H-1,3-azaphosphole

Cat. No.: B14326675
CAS No.: 110256-32-1
M. Wt: 419.5 g/mol
InChI Key: LPIGDYYKTCWACM-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenyl)-1,4,5-triphenyl-1H-1,3-azaphosphole is a heterocyclic compound that contains a phosphorus atom within its ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxyphenyl)-1,4,5-triphenyl-1H-1,3-azaphosphole typically involves the reaction of 4-methoxyphenylphosphine with triphenylphosphine and an appropriate azide. The reaction is carried out under controlled conditions, often in the presence of a catalyst such as palladium or copper, to facilitate the formation of the azaphosphole ring. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the quality of the compound.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxyphenyl)-1,4,5-triphenyl-1H-1,3-azaphosphole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or m-chloroperbenzoic acid to form corresponding phosphine oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield phosphine derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., alkyl halides). Reaction conditions such as temperature, solvent, and reaction time are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions include phosphine oxides, reduced phosphine derivatives, and substituted azaphosphole compounds. These products can be further utilized in various applications, including catalysis and material science .

Scientific Research Applications

2-(4-Methoxyphenyl)-1,4,5-triphenyl-1H-1,3-azaphosphole has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-Methoxyphenyl)-1,4,5-triphenyl-1H-1,3-azaphosphole involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to metal centers and influencing their reactivity. Additionally, its ability to undergo redox reactions allows it to participate in electron transfer processes, which are crucial in various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other azaphospholes and phosphine derivatives, such as:

  • 2-(4-Methoxyphenyl)-1,3,4-triphenyl-1H-1,3-azaphosphole
  • 2-(4-Methoxyphenyl)-1,4,5-triphenyl-1H-1,3-azaphosphine

Uniqueness

What sets 2-(4-Methoxyphenyl)-1,4,5-triphenyl-1H-1,3-azaphosphole apart is its specific substitution pattern and the presence of the methoxy group, which can influence its electronic properties and reactivity. This uniqueness makes it a valuable compound for specialized applications in research and industry .

Properties

CAS No.

110256-32-1

Molecular Formula

C28H22NOP

Molecular Weight

419.5 g/mol

IUPAC Name

2-(4-methoxyphenyl)-1,4,5-triphenyl-1,3-azaphosphole

InChI

InChI=1S/C28H22NOP/c1-30-25-19-17-23(18-20-25)28-29(24-15-9-4-10-16-24)26(21-11-5-2-6-12-21)27(31-28)22-13-7-3-8-14-22/h2-20H,1H3

InChI Key

LPIGDYYKTCWACM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=PC(=C(N2C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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